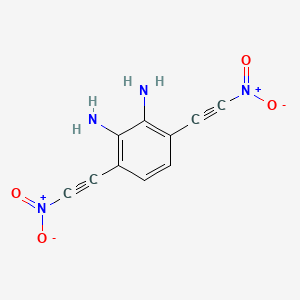
Agn-PC-0D62UF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The synthesis of Agn-PC-0D62UF involves several methods, including:
Chemical Reduction: This method involves reducing metal salts to form nanoparticles.
Electrochemical Methods: These methods use an electric current to reduce metal ions in solution, forming nanoparticles.
Photochemical Methods: These methods use light to drive the reduction of metal salts.
Microwave Processing: This method uses microwave radiation to heat the reaction mixture, promoting the formation of nanoparticles.
Análisis De Reacciones Químicas
Agn-PC-0D62UF undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced metal forms.
Aplicaciones Científicas De Investigación
Agn-PC-0D62UF has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Agn-PC-0D62UF involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes, leading to changes in membrane permeability and cellular function . In chemical reactions, it may act as a catalyst, facilitating the conversion of reactants to products .
Comparación Con Compuestos Similares
Agn-PC-0D62UF can be compared with other similar compounds, such as:
AGN-PC-0CUK9P: This compound has similar properties and applications, particularly in the field of drug delivery.
AGN-PC-0MXVWT: This compound is used in the treatment of non-small cell lung carcinoma and has shown high affinity against epidermal growth factor receptor.
This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in various scientific fields.
Propiedades
Número CAS |
156938-18-0 |
|---|---|
Fórmula molecular |
C31H32O4 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
4-[[4-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,5-dimethylphenyl]methyl]-2-[(4-hydroxyphenyl)methyl]-3,6-dimethylphenol |
InChI |
InChI=1S/C31H32O4/c1-18-13-24(20(3)28(30(18)34)15-22-5-9-26(32)10-6-22)17-25-14-19(2)31(35)29(21(25)4)16-23-7-11-27(33)12-8-23/h5-14,32-35H,15-17H2,1-4H3 |
Clave InChI |
LGSIBOURGOBCMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)CC2=CC=C(C=C2)O)C)CC3=C(C(=C(C(=C3)C)O)CC4=CC=C(C=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


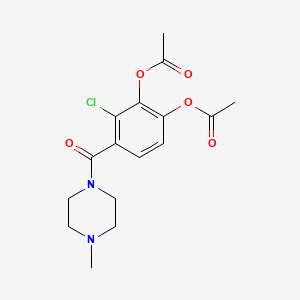
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
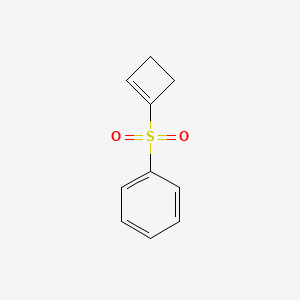

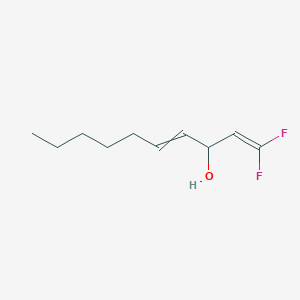
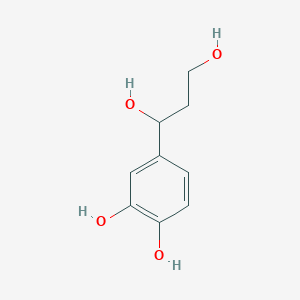
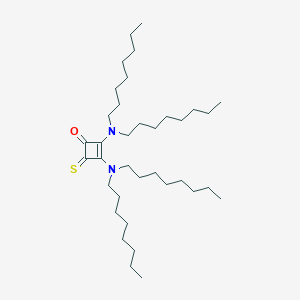
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
